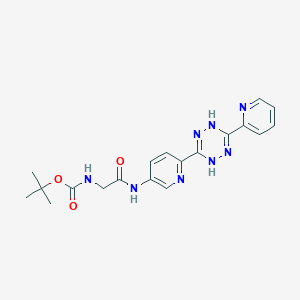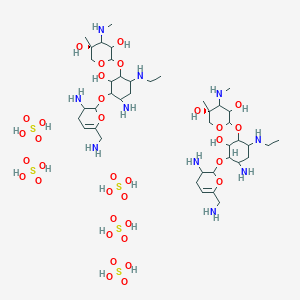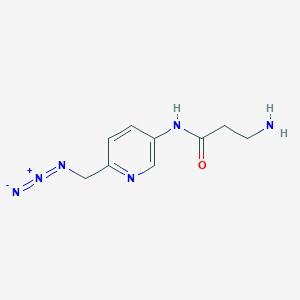
picolyl-azide-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picolyl-azide-NH2, also known as picolyl-azide-amine, is a compound with the molecular formula C9H12N6O and a molecular weight of 220.24 g/mol . This compound is characterized by the presence of an azide group (-N3) attached to a picolyl moiety, which is a derivative of pyridine. The azide group is known for its high reactivity, making this compound a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Picolyl-azide-NH2 can be synthesized through several methods. One common approach involves the reaction of picolyl chloride with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures, resulting in the formation of picolyl-azide .
Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In this approach, a picolyl-alkyne compound is reacted with an azide source in the presence of a copper catalyst and a suitable ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). This method is particularly useful for the synthesis of picolyl-azide derivatives with high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure consistent product quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Picolyl-azide-NH2 undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: This compound is commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alkyl halides are commonly used.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst are used.
Cycloaddition Reactions: Copper catalysts (e.g., CuSO4) and ligands (e.g., THPTA) are used.
Major Products Formed
Substitution Reactions: Products include substituted picolyl derivatives with various functional groups.
Reduction Reactions: The primary product is picolyl-amine.
Cycloaddition Reactions: The major products are triazole derivatives, which are valuable in various applications.
Applications De Recherche Scientifique
Picolyl-azide-NH2 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of picolyl-azide-NH2 primarily involves its reactivity with alkyne-functionalized molecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The azide group forms a triazole ring with the alkyne group in the presence of a copper catalyst, resulting in the formation of a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable tool in bioorthogonal chemistry and molecular labeling .
Comparaison Avec Des Composés Similaires
Picolyl-azide-NH2 can be compared with other azide-containing compounds, such as:
Phenyl Azide: Unlike this compound, phenyl azide lacks the copper-chelating ability, making it less efficient in CuAAC reactions.
Aliphatic Azides: These compounds are generally less reactive in CuAAC reactions compared to this compound, which benefits from the electron-donating effects of the picolyl group.
This compound stands out due to its enhanced reactivity and selectivity in CuAAC reactions, attributed to the presence of the picolyl group, which acts as a copper-chelating moiety .
Propriétés
Formule moléculaire |
C9H12N6O |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
3-amino-N-[6-(azidomethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C9H12N6O/c10-4-3-9(16)14-8-2-1-7(12-5-8)6-13-15-11/h1-2,5H,3-4,6,10H2,(H,14,16) |
Clé InChI |
XZJUNBVOXCYDOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1NC(=O)CCN)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
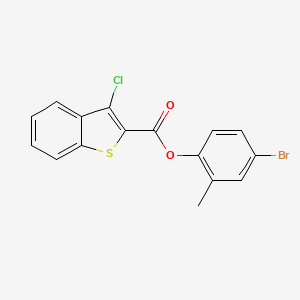
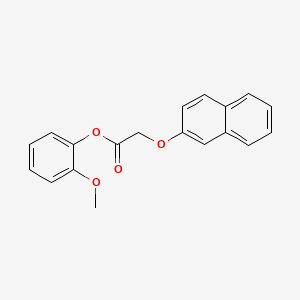



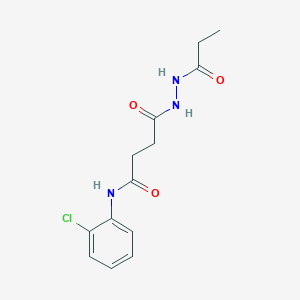
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)
